3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1325670-10-7
VCID: VC3049372
InChI: InChI=1S/C10H16N2O2/c1-3-8-7(5-6-10(13)14)9(4-2)12-11-8/h3-6H2,1-2H3,(H,11,12)(H,13,14)
SMILES: CCC1=C(C(=NN1)CC)CCC(=O)O
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

CAS No.: 1325670-10-7

Cat. No.: VC3049372

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid - 1325670-10-7

Specification

CAS No. 1325670-10-7
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid
Standard InChI InChI=1S/C10H16N2O2/c1-3-8-7(5-6-10(13)14)9(4-2)12-11-8/h3-6H2,1-2H3,(H,11,12)(H,13,14)
Standard InChI Key ZKBZFIQSPOZKGE-UHFFFAOYSA-N
SMILES CCC1=C(C(=NN1)CC)CCC(=O)O
Canonical SMILES CCC1=C(C(=NN1)CC)CCC(=O)O

Introduction

Chemical Structure and Properties

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid has the molecular formula C₁₀H₁₆N₂O₂ with a molecular weight of 196.25 g/mol . The compound is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms, with ethyl substituents at positions 3 and 5, and a propanoic acid chain extending from position 4. It is identified by CAS number 1325670-10-7 .

The structural representation can be described by the following identifiers:

  • IUPAC Name: 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

  • InChI: InChI=1S/C10H16N2O2/c1-3-8-7(5-6-10(13)14)9(4-2)12-11-8/h3-6H2,1-2H3,(H,11,12)(H,13,14)

  • InChIKey: ZKBZFIQSPOZKGE-UHFFFAOYSA-N

  • SMILES: CCC1=C(C(=NN1)CC)CCC(=O)O

The 3D conformation features a predominantly planar pyrazole core with ethyl groups extending outward and a flexible propanoic acid chain. The compound's amphiphilic nature stems from its hydrophobic pyrazole-ethyl moiety combined with the hydrophilic carboxylic acid group, which significantly influences its physicochemical properties.

PropertyExpected Value/CharacteristicRationale
Physical StateCrystalline solid at room temperatureTypical for pyrazole derivatives of this molecular weight
SolubilityModerate in polar organic solvents; limited in water; enhanced in alkaline aqueous solutionsDue to carboxylic acid group and pyrazole ring
AciditypKa ~4-5 for the carboxylic acid groupTypical for propanoic acid derivatives
Melting PointEstimated 95-130°CBased on similar pyrazole-carboxylic acids
Hydrogen BondingDonor (N-H, O-H) and acceptor (C=O, N) capabilitiesImportant for biological interactions
Synthetic StepReagentsConditionsExpected Yield
Pyrazole FormationHydrazine, 3,5-heptanedioneEthanol, reflux, 2-6 hours60-85%
C4 FunctionalizationFormylation followed by Wittig reaction1. POCl₃, DMF 2. Ph₃P=CHCO₂Et50-75%
Reduction/Hydrolysis1. NaBH₄/LiAlH₄ 2. NaOH1. THF, 0°C 2. MeOH/H₂O70-90%

Structural Comparisons with Related Compounds

Understanding the relationship between 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid and similar compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Structurally Related Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acidC₁₀H₁₆N₂O₂196.25Base compound
3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acidC₁₁H₁₈N₂O₂210.27N-methyl substitution
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acidC₈H₁₂N₂O₂168.19Methyl instead of ethyl groups
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acidC₁₅H₁₈N₂O₂258.32N-benzyl and dimethyl substitution
3-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acidC₉H₁₂N₂O₃196.21Formyl group and altered N-substitution pattern

Impact of Structural Modifications

N-substitution significantly affects the compound's properties:

  • The unsubstituted N-H in 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid allows hydrogen bonding as both donor and acceptor

  • N-methylation (as in the C₁₁H₁₈N₂O₂ derivative) eliminates a hydrogen bond donor site while increasing lipophilicity

  • N-benzylation introduces significant steric bulk and hydrophobicity, potentially enhancing binding to protein hydrophobic pockets

The alkyl substitution pattern at positions 3 and 5 influences electronic properties and steric effects:

  • Ethyl groups provide moderate lipophilicity and steric hindrance

  • Methyl groups reduce lipophilicity and steric constraints

  • The symmetrical substitution pattern (identical groups at positions 3 and 5) creates a balanced electronic distribution

Chemical Reactivity and Reactions

The reactivity of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid is dictated by its functional groups: the pyrazole heterocycle, the ethyl substituents, and the propanoic acid moiety.

Reactions Involving the Carboxylic Acid Group

The propanoic acid functionality can participate in typical carboxylic acid reactions:

  • Esterification: Formation of esters through reaction with alcohols

    • Conditions: Acid catalysis (H₂SO₄) or activation (DCC, EDC)

    • Products: Corresponding ethyl, methyl, or other alkyl esters

  • Amidation: Formation of amides through reaction with amines

    • Conditions: Coupling reagents (EDC/HOBt, HATU) or via acyl chloride

    • Products: Primary, secondary, or tertiary amides depending on the amine used

  • Reduction: Conversion to alcohol or aldehyde derivatives

    • Conditions: LiAlH₄ (for alcohol) or DIBAL-H (for aldehyde)

    • Products: 3-(3,5-diethyl-1H-pyrazol-4-yl)propan-1-ol or corresponding aldehyde

Reactions Involving the Pyrazole Ring

The pyrazole heterocycle offers several reaction possibilities:

  • N-alkylation/acylation: Modification at the pyrazole nitrogen

    • Conditions: Base (K₂CO₃, NaH) with alkyl halides or acylating agents

    • Products: N-substituted derivatives with altered hydrogen bonding properties

  • Metalation: Coordination with metals via nitrogen atoms

    • Conditions: Various metal salts (Cu²⁺, Zn²⁺, Fe³⁺)

    • Products: Metal complexes with potential catalytic or biological activity

  • Electrophilic substitution: Generally difficult due to the ethyl substitution pattern, but possible under forcing conditions

Analytical Characterization Methods

Proper identification and characterization of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid involve multiple complementary techniques:

Spectroscopic Analysis

¹H NMR Spectroscopy
Expected signals include:

  • Ethyl groups: CH₃ triplets (~0.9-1.1 ppm) and CH₂ quartets (~2.4-2.7 ppm)

  • Propanoic acid chain: overlapping multiplets (~2.5-3.0 ppm)

  • Carboxylic acid proton: broad singlet (~10-12 ppm)

  • Pyrazole N-H: broad singlet (~12-14 ppm)

¹³C NMR Spectroscopy
Expected signals include:

  • Ethyl carbon signals (~13-14 ppm for CH₃, ~18-20 ppm for CH₂)

  • Propanoic acid carbons (~20-35 ppm)

  • Pyrazole ring carbons (~115-150 ppm)

  • Carboxylic acid carbon (~175-180 ppm)

Infrared Spectroscopy
Characteristic bands include:

  • O-H stretch (broad, 3200-2500 cm⁻¹)

  • C=O stretch (~1700 cm⁻¹)

  • C=N and C=C stretches (1650-1400 cm⁻¹)

  • C-H stretches (3000-2850 cm⁻¹)

Mass Spectrometry

  • Molecular ion peak at m/z 196

  • Fragment ions representing loss of ethyl groups, CO₂, etc.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) provide effective means for assessing purity and monitoring reactions:

  • HPLC conditions: C18 reversed-phase column, mobile phase of acetonitrile/water with 0.1% formic acid

  • TLC systems: Silica gel plates with ethyl acetate/hexane mixtures or dichloromethane/methanol systems

Structural FeaturePotential Biological EffectProposed Mechanism
Pyrazole coreAnti-inflammatory activityCOX enzyme inhibition similar to pyrazole NSAIDs
Antimicrobial propertiesInteraction with microbial cellular targets
Diethyl substitutionEnhanced membrane penetrationOptimal lipophilicity balance
Receptor binding specificitySteric control of protein binding orientation
Propanoic acid groupEnzyme inhibitionMimicry of endogenous carboxylic acids in active sites
Enhanced water solubilityIonization at physiological pH

Pharmacokinetic Considerations

The balanced physicochemical profile suggests favorable drug-like properties:

  • Absorption: Moderate oral bioavailability expected due to balanced lipophilicity

  • Distribution: Potential for plasma protein binding via the carboxylic acid group

  • Metabolism: Likely pathways include oxidation of the ethyl groups and glucuronidation of the carboxylic acid

  • Excretion: Expected primarily via renal routes after metabolism

Applications in Research and Development

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid has potential applications across multiple scientific disciplines:

Medicinal Chemistry Applications

The compound's structure makes it suitable for development as:

  • Building block for anti-inflammatory drug candidates

  • Core structure for enzyme inhibitor development

  • Template for structure-activity relationship studies

  • Pharmacophore model for carboxylic acid-containing bioactive molecules

Materials Science Applications

Potential uses include:

  • Ligand in coordination chemistry for metal complexes

  • Building block for advanced materials with specific properties

  • Precursor for polymers with carboxylic acid functionality

Synthetic Chemistry Applications

The compound serves as:

  • Versatile intermediate for more complex structures

  • Model substrate for method development

  • Reference compound for analytical method validation

Current Research Directions

Research on pyrazole derivatives like 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid continues to expand in several directions:

Structural Optimization

Current approaches include:

  • Systematic modification of substituent patterns to enhance specific properties

  • Introduction of additional functional groups to improve binding specificity

  • Development of hybrid molecules combining the pyrazole-propanoic acid scaffold with other bioactive moieties

Synthetic Methodology Development

Research focuses on:

  • More efficient synthetic routes with fewer steps and higher yields

  • Environmentally friendly approaches using green chemistry principles

  • Catalytic methods for regioselective functionalization

Biological Evaluation

Ongoing investigations include:

  • Screening against diverse biological targets

  • Structure-activity relationship studies to improve potency and selectivity

  • Mechanism of action studies to understand molecular interactions

Challenges and Future Perspectives

Despite its potential, several challenges remain in the research and development of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid:

Synthetic Challenges

  • Achieving high regioselectivity during pyrazole formation

  • Developing efficient large-scale production methods

  • Optimizing purification techniques to ensure high purity

Analytical Challenges

  • Establishing comprehensive analytical profiles for quality control

  • Developing stability-indicating methods

  • Detection and characterization of potential impurities

Future Research Directions

Promising areas for future investigation include:

  • Computational studies to predict binding to biological targets

  • Development of prodrug approaches to enhance delivery

  • Exploration of novel applications beyond current fields of interest

  • Investigation of synergistic effects in combination with other active compounds

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